1,2-Dichloroethane-d4
Overview
Description
1,2-Dichloroethane-d4 is a deuterated form of 1,2-dichloroethane, where all hydrogen atoms are replaced by deuterium. This compound is a colorless liquid with a chloroform-like odor and is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
1,2-Dichloroethane-d4 is a deuterated derivative of 1,2-dichloroethane . It is primarily used as a solvent for nuclear magnetic resonance (NMR) analysis . It also serves as a surrogate standard during the analysis of volatile organic compounds (VOC) in water by gas chromatography-mass spectrometry (GC-MS) . Therefore, its primary targets are the molecules being analyzed in these applications.
Mode of Action
In NMR analysis, this compound acts as a solvent, providing a medium for the sample to be analyzed . In GC-MS analysis, it serves as a surrogate standard, providing a reference for the identification and quantification of VOCs .
Biochemical Pathways
It’s worth noting that bacteria capable of metabolizing 1,2-dichloroethane have been identified . This metabolism has become a model for bacterial hydrolytic dehalogenation of chlorinated aliphatic compounds .
Pharmacokinetics
A study on the inhalation kinetics of 1,2-dichloroethane in rats showed that the rate curves in all the pretreatment regimens showed saturable dependence on edc concentration . These saturable dependencies appeared to be associated with enzymatic metabolism .
Result of Action
As a solvent and surrogate standard, the primary result of this compound’s action is the successful analysis of samples in NMR and GC-MS
Biochemical Analysis
Biochemical Properties
1,2-Dichloroethane-d4 plays a significant role in biochemical reactions, particularly as a solvent in NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by providing a stable environment for these interactions to occur. The deuterium atoms in this compound reduce the background noise in NMR spectra, allowing for clearer observation of biochemical interactions . This compound is also used as a surrogate standard in the analysis of volatile organic compounds in water by gas chromatography-mass spectrometry (GC-MS) .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit or activate enzymes involved in detoxification pathways . It can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including liver and kidney damage . Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cell death . Threshold effects have been observed, where certain dosages result in significant changes in cellular and organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as haloalkane dehalogenase, which converts it into less toxic compounds . This metabolism involves the hydrolytic dehalogenation of this compound, leading to the formation of glycolate, which can enter central metabolic pathways . The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. It may be directed to certain organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in various compartments . For example, this compound can accumulate in the endoplasmic reticulum, where it can affect protein folding and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroethane-d4 is synthesized by replacing the hydrogen atoms in 1,2-dichloroethane with deuterium. The process involves the reaction of ethylene-d4 with chlorine gas. The reaction is typically carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethylene and chlorine gas in a controlled environment to produce the deuterated compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroethane-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form deuterated ethylene.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Elimination Reactions: Strong bases like sodium ethoxide are used under heated conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of deuterated ethylene derivatives.
Elimination: Formation of deuterated ethylene.
Oxidation: Formation of deuterated glycol derivatives.
Reduction: Formation of deuterated ethane derivatives.
Scientific Research Applications
1,2-Dichloroethane-d4 has several scientific research applications:
NMR Spectroscopy: Used as a solvent due to its deuterated nature, which minimizes background signals in NMR spectra.
Gas Chromatography-Mass Spectrometry (GC-MS): Used as a surrogate standard for the analysis of volatile organic compounds in water.
Polymer Synthesis: Used as a chain termination reagent in the synthesis of deuterated polymers
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: The non-deuterated form, commonly used as a solvent and in the production of vinyl chloride.
1,1,2,2-Tetrachloroethane-d2: Another deuterated chlorinated hydrocarbon used in similar applications.
Dichloromethane-d2: A deuterated form of dichloromethane, used as a solvent in NMR spectroscopy.
Uniqueness
1,2-Dichloroethane-d4 is unique due to its complete deuteration, which makes it particularly valuable in NMR spectroscopy and other analytical techniques where background signals need to be minimized. Its chemical properties are similar to 1,2-dichloroethane, but the presence of deuterium atoms provides distinct advantages in specific scientific applications .
Properties
IUPAC Name |
1,2-dichloro-1,1,2,2-tetradeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLDOOZREJYCGB-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17060-07-0 | |
Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17060-07-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neutron diffraction studies of liquid 1,2-dichloroethane-d4 have provided valuable insights into its molecular structure and behavior. These studies revealed that 1,2-dichloroethane exists in two conformations: trans and gauche. [] Furthermore, they allowed for the determination of intramolecular structural parameters and the populations of each conformer at different temperatures. [] The studies also highlighted the impact of temperature on the molecular arrangements, demonstrating significant structural changes due to both density variations and shifts in the conformational equilibrium with increasing temperature. []
A: this compound forms inclusion compounds with TATM, where the TATM molecules create "bottleneck" channels within the crystal lattice. [] The this compound guest molecules are found exclusively in the trans conformation within these channels. [] Interestingly, two different crystal forms have been observed for this inclusion compound: a triclinic P-1 structure and a less common monoclinic P21/c form. []
A: The use of deuterated compounds like this compound offers distinct advantages in various spectroscopic techniques. Specifically, in neutron diffraction, deuterium has a significantly different scattering cross-section compared to hydrogen, enabling researchers to better differentiate between inter- and intramolecular interactions. [, ] In NMR spectroscopy, deuterium substitution provides valuable information about molecular dynamics and conformational changes through techniques like deuterium NMR. []
A: Gaining a deeper understanding of the structural and dynamic properties of molecules like this compound is crucial in various scientific fields. This knowledge can help refine computational models for predicting the behavior of similar molecules and improve our understanding of molecular recognition and host-guest interactions, which are fundamental to pharmaceutical development and materials science. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.